molecular formula C8H10BFO3S B14026110 (4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid

(4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid

Katalognummer: B14026110
Molekulargewicht: 216.04 g/mol
InChI-Schlüssel: KZHSDMWTUOWBIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of the corresponding aryl halide with a diboron reagent in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or an acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Protodeboronation: Acids like hydrochloric acid or solvents like methanol.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic compounds.

    Protodeboronation: The corresponding aryl compound without the boronic acid group.

Wissenschaftliche Forschungsanwendungen

(4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid is used in various scientific research applications, including:

    Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex organic molecules.

    Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds.

    Material Science: In the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The primary mechanism of action for (4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group.

    4-(Methylthio)phenylboronic Acid: Similar structure but lacks the fluoro and methoxy groups.

    3-Fluoro-4-methoxyphenylboronic Acid: Similar but lacks the methylthio group.

Uniqueness

(4-Fluoro-3-methoxy-5-(methylthio)phenyl)boronic acid is unique due to the combination of substituents on the phenyl ring, which can influence its reactivity and the properties of the products formed in reactions. The presence of the fluoro, methoxy, and methylthio groups can provide specific electronic and steric effects that are valuable in fine-tuning reaction outcomes.

Eigenschaften

Molekularformel

C8H10BFO3S

Molekulargewicht

216.04 g/mol

IUPAC-Name

(4-fluoro-3-methoxy-5-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO3S/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3

InChI-Schlüssel

KZHSDMWTUOWBIJ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(C(=C1)SC)F)OC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.